(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is a chemical compound characterized by the presence of trifluoromethyl and dimethyl groups attached to a butan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of suitable precursors using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the hydrochloride salt form of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3,3-Difluoro-2-methylazetidine hydrochloride: Similar in structure but with difluoromethyl groups instead of trifluoromethyl groups.
(1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: Contains a cyclopentane ring and diamine groups, differing in the core structure.
Uniqueness
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2,3,3-tetramethylbutane", "hydrogen fluoride", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,2,3,3-tetramethylbutane is reacted with hydrogen fluoride to form (2R)-1,1,1-trifluoro-3,3-dimethylbutane.", "Step 2: (2R)-1,1,1-trifluoro-3,3-dimethylbutane is then reacted with ammonia to form (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine.", "Step 3: The final step involves the reaction of (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine with hydrochloric acid to form the hydrochloride salt of the desired product, (2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine hydrochloride." ] } | |
CAS-Nummer |
1389320-36-8 |
Molekularformel |
C6H13ClF3N |
Molekulargewicht |
191.62 g/mol |
IUPAC-Name |
(2R)-1,1,1-trifluoro-3,3-dimethylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H12F3N.ClH/c1-5(2,3)4(10)6(7,8)9;/h4H,10H2,1-3H3;1H/t4-;/m1./s1 |
InChI-Schlüssel |
MXGSFTNYUNYRLZ-PGMHMLKASA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
CC(C)(C)C(C(F)(F)F)N.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.